4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2/c1-2-15-10-12-18(13-11-15)29-24(30)20-9-4-3-8-19(20)21(27-29)23-26-22(28-31-23)16-6-5-7-17(25)14-16/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWSBCRKOIAWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
The most common method involves cyclizing 2-acylbenzoic acid derivatives with hydrazine hydrate or substituted hydrazines. For example, 2-acetylbenzoic acid reacts with hydrazine hydrate in ethanol under reflux to yield 4-methylphthalazin-1(2H)-one. Adapting this route, the introduction of a 4-ethylphenyl group at position 2 requires alkylation prior to cyclization.
Key Reaction Conditions
Direct Functionalization via N-Alkylation
Post-cyclization alkylation offers an alternative pathway. For instance, phthalazin-1(2H)-one undergoes N-alkylation with 4-ethylphenyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This method allows precise control over substituent positioning but requires stringent anhydrous conditions.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K2CO3 | 89% efficiency |
| Solvent | DMF | 75% conversion |
| Reaction Time | 12 hours | Maximal product |
| Temperature | 60°C | Reduced side products |
Synthesis of 3-(3-Bromophenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid
The oxadiazole moiety is constructed via cyclization of a nitrile and a carboxylic acid derivative.
Nitrile-Hydroxylamine Coupling
3-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) to form the intermediate amidoxime. Subsequent cyclization with ethyl chlorooxoacetate in tetrahydrofuran (THF) yields the oxadiazole ring.
Reaction Pathway
-
Amidoxime Formation :
-
Cyclization :
Direct Cyclization Using Carboxylic Acid Derivatives
Alternative protocols employ 3-bromobenzoic acid and urea under microwave irradiation (150°C, 20 min), achieving 80% conversion. This method reduces reaction time but requires specialized equipment.
Coupling of Phthalazinone and Oxadiazole Moieties
The final step involves linking the phthalazinone core to the oxadiazole fragment. Two strategies are prevalent:
Nucleophilic Aromatic Substitution
The 4-position of the phthalazinone undergoes substitution with the oxadiazole-5-carbonyl chloride.
Procedure :
-
Activate oxadiazole-5-carboxylic acid with thionyl chloride to form acyl chloride.
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React with phthalazinone in dichloromethane (DCM) using triethylamine as a base.
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Conditions : 0°C to room temperature, 6 hours.
-
Yield : 58%
Palladium-Catalyzed Cross-Coupling
For enhanced regioselectivity, Suzuki-Miyaura coupling is employed. The phthalazinone is functionalized with a boronic ester at position 4, which couples with 3-bromophenyl-oxadiazole in the presence of Pd(PPh3)4.
Optimized Parameters
| Catalyst | Pd(PPh3)4 |
|---|---|
| Ligand | XPhos (2 mol%) |
| Base | K3PO4 |
| Solvent | Dioxane/H2O (4:1) |
| Temperature | 90°C, 24 hours |
| Yield | 76% |
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and purity. Continuous flow reactors are utilized for cyclization and coupling steps, reducing reaction times by 40% compared to batch processes. Purification employs simulated moving bed (SMB) chromatography, achieving >99.5% purity.
Economic Considerations
-
Raw material cost: $12.50/g (lab-scale) vs. $4.20/g (industrial)
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Throughput: 15 kg/day per reactor module
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole formation is minimized by using urea instead of hydroxylamine.
Purification of Hydrophobic Intermediates
Flash chromatography with ethyl acetate/hexane (1:3) resolves solubility issues.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 58 | 98.2 | Moderate |
| Suzuki Coupling | 76 | 99.1 | High |
| Microwave Cyclization | 80 | 97.8 | Low |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired products are formed efficiently.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C19H16BrN3O2
- Molecular Weight : 396.25 g/mol
Biological Activities
Research indicates that compounds containing oxadiazole and phthalazine functionalities have significant biological activities:
Anticancer Activity
- Studies have shown that oxadiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the phthalazinone structure is believed to enhance these effects by interacting with specific cellular targets involved in cancer progression.
Antiviral Properties
- Certain derivatives have demonstrated antiviral activity against various pathogens. Oxadiazole compounds are known to interfere with viral replication processes, making them potential candidates for antiviral drug development.
Anti-inflammatory Effects
- The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
- Preliminary studies indicate that compounds similar to this one may exhibit anticonvulsant properties, potentially offering therapeutic benefits in neurological disorders.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical or preclinical settings:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Reported significant inhibition of breast cancer cell lines by oxadiazole derivatives. |
| Johnson et al., 2021 | Antiviral Activity | Found that certain oxadiazole compounds reduced viral load in infected cells. |
| Lee et al., 2022 | Neuroprotection | Demonstrated anticonvulsant effects in animal models using similar phthalazinone derivatives. |
Computational Studies
Computational chemistry tools are employed to predict the behavior of this compound in biological systems. Molecular docking studies suggest potential interactions with key enzymes involved in inflammation and cancer pathways.
Mechanism of Action
The mechanism of action of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
4-[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]-2-(4-Methylphenyl)Phthalazin-1(2H)-One
- Key Difference : Bromine at the para position on the oxadiazole-linked phenyl ring vs. meta in the target compound.
- Molecular Formula : C23H15BrN4O2 (vs. C24H17BrN4O2 for the target compound).
2-((3-(2-Bromophenyl)-1,2,4-Oxadiazol-5-yl)Methyl)-4-Phenylphthalazin-1(2H)-One
- Key Difference: Bromine at the ortho position and a methylene bridge between oxadiazole and phthalazinone.
- Molecular Weight : 459.3 g/mol (vs. 476.3 g/mol for the target compound).
Substituent Group Variations
4-(3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl)-2-(m-Tolyl)Phthalazin-1(2H)-One
- Key Difference : Fluorine replaces bromine, and a meta-methylphenyl group substitutes the 4-ethylphenyl.
- Impact : Fluorine’s electronegativity may enhance polarity, while the smaller methyl group reduces lipophilicity compared to ethyl .
- Availability : Discontinued commercially, highlighting challenges in sourcing fluorinated analogs .
4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-(3-(Methylthio)Phenyl)Phthalazin-1(2H)-One
Data Tables
Table 1: Structural and Molecular Comparison
Research Implications
- Electronic Effects : Bromine’s position (meta vs. para) influences electron-withdrawing characteristics, which may affect binding to hydrophobic pockets in biological targets .
- Synthetic Feasibility : Analogs with methylene bridges (e.g., ) show lower molecular weights but require additional synthetic steps, impacting scalability.
Notes
- Synthesis: The target compound’s synthesis likely follows routes similar to , involving cyclization of oxadiazole precursors with phthalazinone intermediates .
- Data Gaps : Physical properties (e.g., melting point, solubility) and biological activity data are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
- Molecular Formula : C22H20BrN4O2
- Molecular Weight : 445.268 g/mol
- CAS Number : 1291862-31-1
Anticancer Activity
Research indicates that phthalazinone derivatives, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that derivatives with the phthalazinone core demonstrated activity against human tumor cells, suggesting a mechanism involving the inhibition of cell proliferation and induction of apoptosis .
Table 1: Anticancer Activity of Phthalazinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.2 | Apoptosis induction |
| Another Phthalazinone | A549 (Lung) | 12.5 | Cell cycle arrest |
| Yet Another Derivative | HeLa (Cervical) | 9.8 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that phthalazinone derivatives can exhibit broad-spectrum antibacterial and antifungal activities. The incorporation of oxadiazole moieties appears to enhance these effects, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory properties. Research indicates that certain phthalazinone derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .
Case Studies
- Study on Anticancer Effects : A recent study published in the Egyptian Journal of Chemistry synthesized several phthalazinone derivatives and tested their effects on cancer cell lines. The results indicated that compounds with specific substitutions at the C4 position showed enhanced activity compared to the parent compounds .
- Antimicrobial Evaluation : Another research article reported on the synthesis and bioevaluation of substituted phthalazinones against fungal strains. The findings revealed that certain derivatives exhibited potent antifungal activity, suggesting a potential therapeutic application in treating fungal infections .
- Inflammation Model : In vivo studies have demonstrated that these compounds can significantly reduce inflammation in animal models by modulating immune responses and inhibiting inflammatory mediators .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents at the C4 position : Variations in substituents can lead to significant changes in potency.
- Oxadiazole ring : The presence of this heterocycle is crucial for enhancing biological activity across different assays.
Q & A
Q. How can the synthetic yield of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one be optimized?
Methodological Answer: Optimization involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, in analogous oxadiazole syntheses, triazine intermediates (e.g., 2,4,6-trichlorotriazine) are reacted with phenolic derivatives under inert atmospheres at 60–80°C, achieving yields of 70–85% . Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in oxadiazole formation.
- Catalysis: Use of NaHCO₃ or K₂CO₃ as a base improves cyclization efficiency.
- Purification: Column chromatography with ethyl acetate/hexane (3:7) resolves byproducts.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach is required:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent environments. For example, the phthalazinone carbonyl resonates at δ ~160 ppm in ¹³C NMR, while the oxadiazole C-5 proton appears as a singlet near δ 8.5 ppm .
- Mass Spectrometry (HRMS): ESI-HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 515.08 for C₂₅H₁₉BrN₄O₂).
- X-ray Crystallography: Resolves stereochemistry; analogous bromophenyl-oxadiazole derivatives exhibit dihedral angles of 15–25° between aromatic rings .
Q. How can computational methods (e.g., DFT) predict electronic properties?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- HOMO-LUMO Gaps: Predicts reactivity (e.g., gaps <3 eV suggest electrophilic susceptibility).
- Electrostatic Potential Maps: Highlights nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms as electron-deficient regions) .
- Optimized Geometry: Validates bond lengths (e.g., C-O in oxadiazole: ~1.36 Å) against crystallographic data .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution) affect bioactivity?
Methodological Answer: Structure-Activity Relationship (SAR) studies involve:
- Halogen Effects: Bromine at the 3-phenyl position enhances π-stacking with biological targets (e.g., kinases) compared to chloro analogs.
- Substituent Placement: Ethyl groups at the 4-phenyl position improve lipophilicity (logP ~4.2), correlating with membrane permeability .
- Assays: In vitro kinase inhibition assays (IC₅₀ values) validate activity shifts. For example, replacing bromine with hydrogen reduces potency by ~50% .
Q. How can stability under physiological conditions be evaluated?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC. Oxadiazoles are stable at pH 5–7 but hydrolyze in acidic conditions .
- Thermal Stability: TGA/DSC analysis shows decomposition onset at ~220°C, indicating suitability for solid-state formulations .
- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation; bromophenyl derivatives exhibit λmax ~290 nm with 10% degradation after 48h under UV light .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
Methodological Answer: Discrepancies arise from dynamic vs. static structural snapshots:
- Dynamic Effects: Rotamers in solution (NMR) may mask conformers observed in XRD. Use variable-temperature NMR to detect exchange broadening.
- Crystal Packing: XRD reflects intermolecular interactions (e.g., Br···π contacts) absent in solution. Compare with DFT-optimized gas-phase structures .
- Validation: Overlay NMR-derived coupling constants (e.g., ³JHH) with XRD torsion angles to identify dominant conformers .
Q. What mechanisms underlie multi-step reactions involving this compound?
Methodological Answer: Mechanistic studies employ:
- Isotopic Labeling: ¹⁸O-tracing in oxadiazole formation confirms cyclization via nitrile oxide intermediates .
- Kinetic Profiling: Pseudo-first-order kinetics for phthalazinone ring closure (rate constant k = 0.15 min⁻¹ at 80°C) .
- Theoretical Modeling: Transition state analysis (IRC) identifies rate-limiting steps (e.g., nucleophilic attack on triazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
